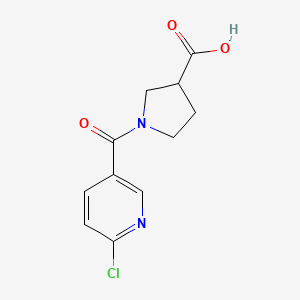

1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

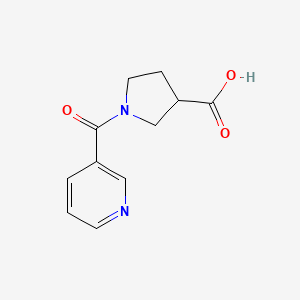

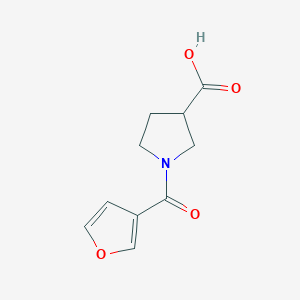

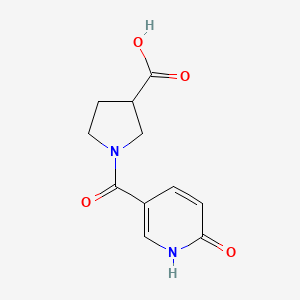

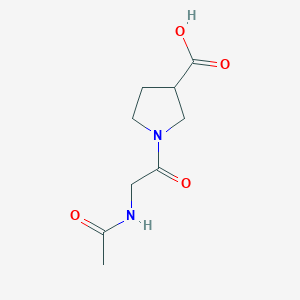

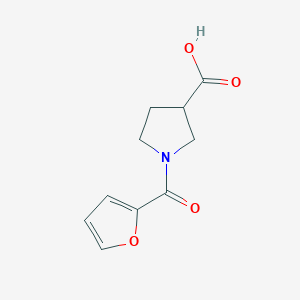

“1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule is influenced by the stereogenicity of carbons in the pyrrolidine ring .

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures like 1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid, have been extensively explored in drug discovery due to their versatility. The saturated five-membered ring structure offers significant advantages, such as efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional molecule coverage. These features make pyrrolidine derivatives promising candidates in medicinal chemistry for the development of bioactive molecules with selective targets. The study by Li Petri et al. (2021) discusses the importance of pyrrolidine scaffolds in designing novel compounds with various biological profiles, emphasizing the role of steric factors and stereochemistry in biological activity. This comprehensive review also explores synthetic strategies and structure-activity relationships of pyrrolidine-based compounds, highlighting their potential in addressing human diseases (Li Petri et al., 2021).

Functional Chemical Groups in CNS Drugs

The presence of heterocycles, such as pyrrolidine, in central nervous system (CNS) drugs plays a crucial role due to their ability to mimic or interact with biological molecules. Saganuwan's study reveals that heterocycles containing nitrogen atoms, like those in pyrrolidine, are pivotal in synthesizing compounds with CNS activity. This indicates the potential use of this compound in developing novel CNS acting drugs. By identifying functional chemical groups that could serve as lead molecules, this research supports the exploration of pyrrolidine derivatives for CNS applications, aiming to minimize adverse effects associated with current treatments (Saganuwan, 2017).

Oxidized Starches: Molecular Structure and Functionality

The oxidation process of starches, which involves the conversion of hydroxyl groups to carbonyl and then to carboxylic acids, highlights the functional versatility of carboxylic acid groups. This process, as reviewed by Vanier et al. (2017), not only alters the physicochemical properties of starches but also opens up new applications in both food and non-food sectors. The insights into the mechanisms of starch oxidation with different agents provide a basis for understanding how modifications like those in this compound can impact material properties and functionality. This review underlines the importance of carboxylic acid functionalities in developing materials with desired characteristics, pointing towards potential applications in designing novel polymers or materials based on similar chemical modifications (Vanier et al., 2017).

Wirkmechanismus

Target of Action

It’s known that 6-chloropyridine-3-carboxylic acid, a part of the compound, is a metabolite of the neonicotinoid pesticides, imidacloprid and acetamiprid . These pesticides primarily target the nicotinic acetylcholine receptors in the nervous system of insects .

Mode of Action

For instance, neonicotinoids like imidacloprid and acetamiprid bind to the nicotinic acetylcholine receptors, causing overstimulation and eventually paralysis and death in insects .

Biochemical Pathways

For instance, neonicotinoids affect the signaling pathway of the nicotinic acetylcholine receptors .

Result of Action

Based on its structural similarity to neonicotinoids, it might cause overstimulation of the nicotinic acetylcholine receptors, leading to paralysis and death in insects .

Action Environment

The action, efficacy, and stability of 1-(6-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area . The environmental matrices in which the compound occurs can also affect its action .

Eigenschaften

IUPAC Name |

1-(6-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c12-9-2-1-7(5-13-9)10(15)14-4-3-8(6-14)11(16)17/h1-2,5,8H,3-4,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZNYYGZLSYHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468665.png)

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)